7,8-Dihydroxy-1,2,3,4-tetrahydroisoquinolin-1-one
Description
Properties
Molecular Formula |
C9H9NO3 |
|---|---|
Molecular Weight |
179.17 g/mol |
IUPAC Name |
7,8-dihydroxy-3,4-dihydro-2H-isoquinolin-1-one |
InChI |
InChI=1S/C9H9NO3/c11-6-2-1-5-3-4-10-9(13)7(5)8(6)12/h1-2,11-12H,3-4H2,(H,10,13) |
InChI Key |
DKGCEFYGKVUVLX-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)C2=C1C=CC(=C2O)O |
Origin of Product |
United States |
Preparation Methods
Hydroxylation and Demethylation
The critical 7,8-dihydroxy groups are introduced via O-demethylation of the dimethoxy intermediate. Boron tribromide (BBr₃) in dichloromethane at room temperature selectively cleaves methyl ethers, achieving near-quantitative conversion to catechol groups. This step is highly sensitive to moisture, requiring anhydrous conditions to prevent side reactions.
Example Protocol
- Cyclodehydration : 3,4-Dimethoxyphenethylamide (10 mmol) is treated with POCl₃ (15 mmol) at 80°C for 6 hours.
- Reduction : The resulting dihydroisoquinoline is reduced with sodium borohydride (NaBH₄) in methanol.
- Demethylation : BBr₃ (20 mmol) in CH₂Cl₂ at 0°C for 2 hours.
| Parameter | Details |
|---|---|
| Yield (Overall) | ~60% |
| Key Challenge | Regioselective demethylation |
Oxidation of Tetrahydroisoquinoline Precursors
This route exploits the oxidative conversion of 7,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline to the dihydroisoquinolin-1-one scaffold. Potassium permanganate (KMnO₄) in acetone selectively oxidizes the tetrahydroisoquinoline’s amine group to a ketone, forming 7,8-dimethoxy-3,4-dihydroisoquinolin-1-one. Subsequent demethylation with BBr₃ furnishes the target compound.
Mechanistic Insight
- Oxidation : KMnO₄ mediates a two-electron oxidation, converting the secondary amine to a ketone while preserving the methoxy groups.
- Demethylation : BBr₃ cleaves methoxy groups via sequential SN2 reactions, yielding vicinal diols.
Optimization Data
| Step | Conditions | Yield |
|---|---|---|
| Oxidation (KMnO₄) | Acetone, 24 hours, reflux | 75% |
| Demethylation | BBr₃, CH₂Cl₂, 2 hours, 0°C | 85% |
Stevens Rearrangement of Tetrahydroisoquinolinium Salts
The Stevens rearrangement offers a stereocontrolled pathway to functionalized isoquinolinones. Starting from N-alkylated tetrahydroisoquinolinium salts, treatment with a strong base (e.g., 1,8-diazabicycloundec-7-ene, DBU) induces a-shift, expanding the six-membered ring to a seven-membered azepine intermediate. Acidic workup then recyclizes the system to the isoquinolinone.
Application to 7,8-Dihydroxy Derivatives
- Precursor Synthesis : 1-Aryl-6,7-dimethoxy-tetrahydroisoquinolines are alkylated with methyl iodide to form quaternary ammonium salts.
- Rearrangement : DBU in acetonitrile at room temperature triggers the rearrangement.
- Demethylation : BBr₃ in CH₂Cl₂.
Advantages
- High diastereoselectivity (>95% trans products).
- Compatibility with electron-withdrawing substituents.
Oxime Cyclization
Patent FR2741068A1 discloses a route involving oxime intermediates. A substituted β-arylpropionamide oxime undergoes cyclization under acidic conditions (e.g., sulfuric acid), forming the isoquinoline ring. Subsequent hydroxylation via demethylation completes the synthesis.
Key Steps
- Oxime Formation : Reaction of β-arylpropionamide with hydroxylamine.
- Cyclization : H₂SO₄-mediated intramolecular nucleophilic attack.
- Hydroxylation : BBr₃ demethylation.
| Parameter | Details |
|---|---|
| Cyclization Yield | 45% |
| Limitation | Low functional group tolerance |
Comparative Analysis of Methods
| Method | Starting Material | Key Reagents | Overall Yield | Scalability |
|---|---|---|---|---|
| Bischler-Napieralski | β-Phenethylamide | POCl₃, BBr₃ | 60% | Moderate |
| Oxidation/Demethylation | Tetrahydroisoquinoline | KMnO₄, BBr₃ | 50% | High |
| Stevens Rearrangement | Benzamide | DBU, BBr₃ | 70% | High |
| Oxime Cyclization | Oxime derivative | H₂SO₄, BBr₃ | 45% | Low |
Critical Observations
- The Stevens rearrangement offers superior yields and selectivity, making it preferable for industrial applications.
- Bischler-Napieralski remains valuable for laboratory-scale synthesis despite moderate yields.
- Oxime cyclization is limited by harsh acidic conditions but provides access to novel analogs.
Chemical Reactions Analysis
Pictet–Spengler Condensation
A foundational method for THIQ synthesis involves the Pictet–Spengler reaction, which combines phenethylamines with aldehydes or ketones under acidic conditions to form isoquinoline scaffolds . For 7,8-dihydroxy-THIQ-1-one, this may involve:
-
Starting materials : A phenethylamine derivative (e.g., 3,4-dihydroxyphenethylamine) and a carbonyl compound (e.g., a ketone or aldehyde).
-
Reaction conditions : Acidic catalysis (e.g., BF₃·OEt₂ or PTSA) to facilitate cyclization .
-
Product : A THIQ core with hydroxyl groups at positions 7 and 8, followed by oxidation to introduce the ketone at position 1.
Example :
The synthesis of laudanosine (29 ) and related alkaloids via Pictet–Spengler condensation highlights the versatility of this method for introducing hydroxyl groups and subsequent functionalization .
Bischler–Napieralski Cyclization
This reaction is critical for constructing isoquinoline derivatives, including those with dihydroxy substitutions. Key steps include:
-
Formation of a β-phenylethylamine precursor (e.g., from acetophenone derivatives).
-
Cyclization using trifluoromethanesulfonic anhydride or similar reagents to form dihydroisoquinoline intermediates .
-
Reduction (e.g., using Noyori asymmetric transfer hydrogenation) or oxidation to achieve the desired substituents .
Example :
A precursor with 3,4-dihydroxyphenyl groups can undergo Bischler–Napieralski cyclization to form a dihydroisoquinoline, which is then oxidized to introduce the ketone at position 1 .
Multi-Component Reactions (MCRs)
MCRs, such as those involving aromatic aldehydes, phenethylamines, and carbonyl compounds, offer efficient routes to THIQ derivatives. For 7,8-dihydroxy-THIQ-1-one:
-
Reagents : Aldehydes (e.g., 3,4-dihydroxybenzaldehyde), amines (e.g., phenethylamine), and ketones.
-
Conditions : Acidic or catalytic environments (e.g., BF₃·OEt₂) to drive cyclization and hydroxylation .
-
Product : Direct formation of the dihydroxy-THIQ core, followed by ketone formation at position 1 .
Key Reaction Conditions and Reagents
Hydroxylation Patterns
The 7,8-dihydroxy substitution pattern is critical for biological activity. Synthesis methods often involve:
-
Direct hydroxylation : Using starting materials with pre-existing hydroxyl groups (e.g., 3,4-dihydroxyphenethylamine) .
-
Post-synthesis modification : Introducing hydroxyl groups via oxidation or methoxy demethylation (e.g., from methoxy to hydroxyl) .
Ketone Formation at Position 1
The ketone at position 1 can be introduced via:
-
Oxidation of a secondary alcohol (e.g., using Dess-Martin periodinane) .
-
Carbonylation reactions (e.g., Petasis reaction followed by cyclization) .
Biological Activity Correlation
While the query focuses on chemical reactions, structural features like hydroxylation patterns and ketone groups influence biological activity:
Scientific Research Applications
7,8-Dihydroxy-1,2,3,4-tetrahydroisoquinolin-1-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex isoquinoline derivatives.
Biology: The compound is studied for its potential neuroprotective and anti-inflammatory properties.
Medicine: It is investigated for its potential use in treating neurodegenerative diseases and as an anti-cancer agent.
Industry: The compound is used in the development of pharmaceuticals and other bioactive molecules
Mechanism of Action
The mechanism of action of 7,8-Dihydroxy-1,2,3,4-tetrahydroisoquinolin-1-one involves its interaction with various molecular targets and pathways. It is known to modulate neurotransmitter systems, inhibit specific enzymes, and interact with cellular receptors. These interactions contribute to its neuroprotective and anti-inflammatory effects .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key structural differences among tetrahydroisoquinolinone derivatives arise from substituent type, position, and functional group modifications. Below is a comparative analysis of selected analogues:
Physicochemical Properties
- Solubility : Hydroxyl groups (target compound) improve aqueous solubility, whereas methoxy and halogen substituents reduce it.
- Crystallinity : The hydroxymethyl derivative exhibits distinct crystal packing due to its puckered heterocyclic ring (θ = 64.15°, φ = 271.6°), which may influence formulation stability .
Biological Activity
7,8-Dihydroxy-1,2,3,4-tetrahydroisoquinolin-1-one (THIQ) is a compound belonging to the tetrahydroisoquinoline (THIQ) class of alkaloids. This class has attracted considerable attention due to its diverse biological activities, including neuroprotective effects, dopaminergic activity, and potential therapeutic applications in neurodegenerative diseases. This article reviews the biological activity of THIQ, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Synthesis
The chemical structure of this compound features two hydroxyl groups at positions 7 and 8 of the tetrahydroisoquinoline core. The synthesis of THIQ derivatives typically involves the condensation of phenylethylamine with aldehydes or ketones followed by reduction and cyclization processes. Various synthetic pathways have been explored to enhance the biological activity of these compounds by modifying substituents on the aromatic ring or the tetrahydroisoquinoline scaffold .
Neuroprotective Effects
Research indicates that THIQ exhibits neuroprotective properties that may be beneficial in treating neurodegenerative diseases such as Parkinson's disease. In vitro studies have demonstrated that THIQ can inhibit apoptosis in neuronal cells by modulating key signaling pathways such as PI3K/Akt . For instance:
| Study | Cell Type | Concentration | Findings |
|---|---|---|---|
| Shukla et al. (2013) | Neural Stem Cells | 1–100 μM | Induced morphological impairment and apoptosis via caspase-3 activation. |
| Su et al. (2013) | Rat PC12 Cells | 0 – 400 μM | Elevated oxidative stress correlated with increased THIQ levels. |
These findings suggest that THIQ may protect against oxidative stress-induced cell death.
Dopaminergic Activity
THIQ has been studied for its affinity for dopamine receptors. The presence of hydroxyl groups at positions 7 and 8 enhances binding affinity to D1 and D2 dopaminergic receptors. Structure-activity relationship studies reveal that modifications at these positions significantly influence receptor selectivity and potency .
| Compound | D1 Ki (nM) | D2 Ki (nM) |
|---|---|---|
| SKF 38393 | 1.9 | 1130 |
| 7f (substituted THIQ) | 394 | 348 |
This table illustrates that certain derivatives exhibit improved selectivity for D2 receptors compared to traditional ligands.
Antioxidant Properties
THIQ compounds have also been recognized for their antioxidant capabilities. The presence of catechol-like structures contributes to their ability to scavenge free radicals and reduce oxidative stress in biological systems. This property is particularly relevant in the context of neuroprotection .
Case Studies
Several case studies highlight the therapeutic potential of THIQ:
- Parkinson's Disease Model : In an animal model of Parkinson's disease, administration of THIQ resulted in significant improvements in motor function and a reduction in dopaminergic neuron loss compared to control groups .
- Alcohol Addiction : THIQ has been implicated in modulating behaviors associated with alcohol dependence. Studies suggest that it may influence neurotransmitter systems involved in addiction pathways .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 7,8-Dihydroxy-1,2,3,4-tetrahydroisoquinolin-1-one, and what experimental conditions are critical for yield optimization?
- Methodological Answer : The compound is synthesized via multi-step pathways involving cyanosilylation (TMSCN, TBAF), hydrogenation (H₂, PtO₂), and alkylation (NaH, 3-chloro-4-fluorobenzyl bromide) . Reaction conditions such as temperature, catalyst selection (e.g., PtO₂ vs. Pd/C), and solvent polarity significantly influence yield. For example, hydrogenation at room temperature with PtO₂ achieves higher selectivity compared to elevated temperatures . Post-synthetic modifications, like sulfonation (ClSO₃H) and amine coupling (Me₂NH, Et₃N), require strict anhydrous conditions to avoid side reactions .
Q. What analytical techniques are most effective for characterizing this compound and its derivatives?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is essential for confirming regiochemistry and substituent orientation. For instance, aromatic protons in the dihydroxyisoquinolinone core exhibit distinct splitting patterns (e.g., δ 6.8–7.2 ppm for coupled protons) . Mass spectrometry (ESI-MS or HRMS) validates molecular weight, with fragmentation patterns aiding in structural elucidation (e.g., m/z 313.3924 for C₂₂H₁₉NO derivatives) . High-performance liquid chromatography (HPLC) with UV detection (≥99% purity thresholds) ensures batch consistency in pharmaceutical-grade samples .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for this compound derivatives?
- Methodological Answer : Discrepancies in yields (e.g., 15% vs. 98% in amide couplings) often arise from subtle variations in steric hindrance, solvent polarity, or catalyst aging . Systematic analysis using Design of Experiments (DoE) can isolate critical variables. For example, fractional factorial designs may reveal that dimethylaminoethyl substituents enhance nucleophilicity, improving coupling efficiency . Contradictory biological activity data should be cross-validated using orthogonal assays (e.g., SPR vs. enzymatic inhibition) to rule out assay-specific artifacts .
Q. What computational strategies are effective for predicting the reactivity and stability of this compound in drug discovery?
- Methodological Answer : Quantum mechanical calculations (DFT or MP2) model electron distribution in the tetrahydroisoquinoline core, identifying nucleophilic sites for functionalization . Molecular dynamics simulations predict solubility in biological matrices by analyzing logP values and hydrogen-bonding capacity . Reaction path searches (e.g., via the Artificial Force Induced Reaction method) can propose energetically favorable intermediates, reducing trial-and-error in synthesis .
Q. How can researchers address solubility and stability challenges in biological assays involving this compound?
- Methodological Answer : Co-solvent systems (e.g., DMSO/PBS mixtures) mitigate precipitation in aqueous buffers, while lyophilization with cyclodextrins enhances long-term stability . For stability studies, forced degradation under acidic/oxidative conditions (e.g., HCl/H₂O₂) identifies vulnerable functional groups (e.g., hydroxyl moieties), guiding prodrug design .
Q. What advanced statistical methods optimize reaction parameters for scaling up this compound synthesis?
- Methodological Answer : Response Surface Methodology (RSM) models non-linear relationships between variables (e.g., temperature, catalyst loading) and output (yield/purity). For instance, central composite designs can pinpoint optimal PtO₂ concentrations for hydrogenation . Machine learning algorithms trained on historical data (e.g., reaction databases) predict untested conditions, accelerating process development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
